Product packaging for 1,3-diethyl-1H-pyrazole(Cat. No.:CAS No. 30433-59-1)

1,3-diethyl-1H-pyrazole

Cat. No.: B12222470
CAS No.: 30433-59-1
M. Wt: 124.18 g/mol
InChI Key: MARPBYIVZUKMRU-UHFFFAOYSA-N
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Description

Significance of Pyrazole (B372694) Scaffolds in Modern Chemical Research

The pyrazole nucleus, a five-membered aromatic heterocycle containing two adjacent nitrogen atoms, represents a cornerstone in modern medicinal chemistry and materials science. d-nb.infoznaturforsch.com Pyrazole derivatives are recognized as "privileged scaffolds" due to their ability to bind to a wide range of biological targets, leading to a broad spectrum of pharmacological activities. nih.govresearchgate.net Consequently, these compounds are integral to drug discovery programs, with notable examples including the anti-inflammatory drug celecoxib, the anticancer agent ruxolitinib, and the erectile dysfunction treatment sildenafil. nih.govresearchgate.net

The significance of pyrazole scaffolds extends to agrochemicals, where they are used in fungicides and herbicides. Current time information in Bangalore, IN. Their unique electronic properties also make them valuable in materials science for developing luminescent compounds and conducting polymers. Current time information in Bangalore, IN. The metabolic stability of the pyrazole ring and the synthetic accessibility to a myriad of derivatives ensure its continued prominence as a promising frontier in the development of novel therapeutics and functional materials. researchgate.netchemicalbook.com

Scope and Objectives for Investigating 1,3-diethyl-1H-pyrazole

The primary objective of this article is, therefore, to consolidate the known fundamental information for this compound and to provide a scientifically grounded prospectus for its study. This includes:

Presenting its known physicochemical properties.

Proposing a viable and detailed synthetic route based on established, classical reactions in pyrazole chemistry.

Predicting its spectral characteristics by analogy to closely related, well-characterized compounds.

This investigation aims to establish a foundational reference for this compound, encouraging and enabling future experimental research into its properties and potential applications within advanced organic synthesis.

Historical Context of Pyrazole Synthesis and Functionalization

The history of pyrazole chemistry began in 1883 when German chemist Ludwig Knorr first synthesized a pyrazole derivative. mdpi.com This discovery was accomplished through the now-famous Knorr pyrazole synthesis , a condensation reaction between a 1,3-dicarbonyl compound (like ethyl acetoacetate) and a hydrazine (B178648). nih.govcsic.es This method proved to be robust and versatile, laying the groundwork for the synthesis of a vast array of substituted pyrazoles and remaining a cornerstone of heterocyclic chemistry. nih.govlu.se

Following Knorr's discovery, other classical methods were developed. In 1898, Hans von Pechmann reported the synthesis of the parent pyrazole from acetylene (B1199291) and diazomethane. d-nb.info Over the decades, the field has evolved significantly from these early methods, which sometimes required harsh reaction conditions. Modern synthetic chemistry has introduced more efficient and "greener" approaches, including the use of transition-metal catalysts, such as ruthenium and copper, to facilitate pyrazole formation under milder conditions with greater control over regioselectivity. bldpharm.com The functionalization of the pyrazole ring itself, through reactions like halogenation, nitration, and various coupling reactions, has further expanded the chemical space accessible to researchers, allowing for the fine-tuning of the scaffold's properties for specific applications. mdpi.comfluorochem.co.uk

Physicochemical and Spectroscopic Profile of this compound

While detailed experimental data for this compound is limited, its fundamental properties can be compiled from chemical supplier data. A proposed synthetic route via the Knorr synthesis is detailed below, followed by a table of its known properties and a projection of its expected spectroscopic data based on its chemical structure and comparison with analogues.

Proposed Synthesis via Knorr Condensation

The most direct and classical approach to synthesizing this compound is the Knorr pyrazole synthesis. nih.gov This method involves the acid-catalyzed cyclocondensation of a substituted hydrazine with a 1,3-dicarbonyl compound.

For the target molecule, the specific reagents would be ethylhydrazine (B1196685) and 3,5-heptanedione (B1630319) . The reaction proceeds via the following steps:

Initial nucleophilic attack by one of the nitrogen atoms of ethylhydrazine on one of the carbonyl carbons of 3,5-heptanedione to form a hemiaminal intermediate.

Dehydration to form a hydrazone intermediate.

Intramolecular cyclization, where the second nitrogen atom attacks the remaining carbonyl group.

A final dehydration step yields the aromatic this compound ring.

The use of ethylhydrazine results in two possible regioisomers: this compound and 1,5-diethyl-1H-pyrazole. The reaction conditions, such as solvent and catalyst, can be optimized to favor the desired 1,3-isomer. nih.gov

Data Tables

The following tables summarize the known physicochemical properties and the predicted spectroscopic data for this compound.

Table 1: Physicochemical Properties of this compound

Property Value Reference(s)
CAS Number 30433-59-1 fluorochem.co.uknih.gov
Molecular Formula C₇H₁₂N₂ fluorochem.co.uk

| Molecular Weight | 124.18 g/mol | fluorochem.co.uk |

Table 2: Predicted Spectroscopic Data for this compound

Technique Predicted Observations
¹H NMR - H4 Proton: A singlet peak in the aromatic region (approx. δ 6.0-6.2 ppm).- N1-Ethyl Group: A quartet (CH₂) and a triplet (CH₃) (approx. δ 4.0 ppm and 1.4 ppm, respectively).- C3-Ethyl Group: A quartet (CH₂) and a triplet (CH₃) (approx. δ 2.6 ppm and 1.2 ppm, respectively).
¹³C NMR - Aromatic Carbons: Three distinct signals for C3, C4, and C5 in the aromatic region.- Aliphatic Carbons: Four signals corresponding to the two unique CH₂ groups and two unique CH₃ groups of the ethyl substituents.
Mass Spec. (EI) - Molecular Ion (M⁺): A prominent peak at m/z = 124.

Prediction based on fundamental principles and comparison to spectral data of 1,3-dimethyl-1H-pyrazole. d-nb.infomdpi.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H12N2 B12222470 1,3-diethyl-1H-pyrazole CAS No. 30433-59-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1,3-diethylpyrazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12N2/c1-3-7-5-6-9(4-2)8-7/h5-6H,3-4H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MARPBYIVZUKMRU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NN(C=C1)CC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001313509
Record name 1,3-Diethyl-1H-pyrazole
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Molecular Weight

124.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

30433-59-1
Record name 1,3-Diethyl-1H-pyrazole
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URL https://commonchemistry.cas.org/detail?cas_rn=30433-59-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,3-Diethyl-1H-pyrazole
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Strategic Methodologies for the Synthesis of 1,3 Diethyl 1h Pyrazole and Its Derivatives

Cyclocondensation Approaches to 1H-Pyrazoles

Cyclocondensation reactions represent the most traditional and widely employed route to the pyrazole (B372694) ring system. These methods typically involve the reaction of a binucleophilic hydrazine (B178648) derivative with a 1,3-dielectrophilic species, resulting in the formation of the pyrazole core through a condensation and subsequent dehydration sequence.

Reactions Involving Hydrazine Derivatives and Carbonyl Systems

The quintessential method for pyrazole synthesis is the Knorr pyrazole synthesis, which involves the cyclocondensation of a 1,3-dicarbonyl compound with a hydrazine. nih.govnih.gov This approach is a direct and efficient way to form polysubstituted pyrazoles. nih.govmdpi.com To synthesize a 1,3-diethyl-1H-pyrazole derivative, one would react ethylhydrazine (B1196685) with a 1,3-dicarbonyl compound bearing an ethyl group at the appropriate position. For instance, the reaction of ethylhydrazine with heptane-3,5-dione would yield 1,3-diethyl-5-methyl-1H-pyrazole.

A significant challenge in this synthesis, particularly with unsymmetrical 1,3-diketones, is the control of regioselectivity. The reaction can potentially yield two different regioisomers, depending on which carbonyl group undergoes the initial nucleophilic attack by the substituted nitrogen of the hydrazine. mdpi.com Reaction conditions, including pH and solvent, can influence the isomeric ratio.

Beyond 1,3-diketones, other carbonyl systems serve as effective precursors. The reaction of α,β-unsaturated ketones with hydrazines initially forms pyrazoline intermediates, which can then be oxidized to the aromatic pyrazole ring. nih.govnih.gov Similarly, acetylenic ketones react with hydrazines to afford pyrazoles, although this route can also lead to mixtures of regioisomers. mdpi.com

Table 1: Examples of Cyclocondensation Reactions for Pyrazole Synthesis

Hydrazine Derivative Carbonyl System Product Reference
Phenylhydrazine Acetylacetone 3,5-Dimethyl-1-phenyl-1H-pyrazole rsc.org
Hydrazine Hydrate 1,3-Diphenyl-1,3-propanedione 3,5-Diphenyl-1H-pyrazole nih.gov
Ethylhydrazine Heptane-3,5-dione 1,3-Diethyl-5-methyl-1H-pyrazole / 1,5-Diethyl-3-methyl-1H-pyrazole mdpi.com
Aryl Hydrazines Enaminones Regioselective substituted pyrazoles nih.gov

Multicomponent Reaction (MCR) Strategies for Pyrazole Annulation

Multicomponent reactions (MCRs) have emerged as a powerful strategy in modern organic synthesis, valued for their efficiency, atom economy, and ability to generate molecular complexity in a single step. mdpi.comrsc.org Several MCRs have been developed for the synthesis of highly substituted pyrazoles. nih.govbeilstein-journals.org

A common MCR approach involves the one-pot reaction of an aldehyde, a 1,3-dicarbonyl compound, and a hydrazine derivative. jocpr.com For example, a three-component synthesis of persubstituted pyrazoles can be achieved from aldehydes, β-ketoesters, and hydrazines, often facilitated by a catalyst. beilstein-journals.org To target a derivative of this compound, one could envision a reaction involving propanal, ethyl 3-oxopentanoate, and ethylhydrazine. The versatility of MCRs allows for the creation of diverse libraries of pyrazole derivatives by simply varying the starting components. mdpi.com

Table 2: Overview of Multicomponent Strategies for Pyrazole Synthesis

Components Catalyst/Conditions Product Type Reference
Aldehydes, β-ketoesters, Hydrazines Yb(PFO)₃ Persubstituted pyrazoles beilstein-journals.org
Aldehydes, 1,3-dicarbonyls, Diazo compounds Transition metal-free, O₂ oxidant Polyfunctional pyrazoles organic-chemistry.org
Aryl glyoxal, Aryl thioamide, Pyrazolones HFIP, Room temperature Pyrazole-linked thiazoles acs.org
Alkynes, Nitriles, Titanium imido complexes Oxidation-induced N-N coupling Substituted pyrazoles nih.gov

Advanced Approaches for Specific Substituent Incorporation

Advanced synthetic methodologies provide greater control over substitution patterns and allow for the introduction of specific functional groups that may not be accessible through classical methods. One strategy involves the in-situ generation of the 1,3-dicarbonyl precursor from simpler starting materials like ketones and acid chlorides, followed by the addition of hydrazine in a one-pot sequence. organic-chemistry.org

Another advanced approach focuses on modifying the hydrazine component to control regioselectivity. For instance, using pre-formed hydrazones, such as N-tosylhydrazones, can direct the cyclization pathway. nih.gov The Vilsmeier-Haack reaction of hydrazones provides a route to pyrazole-4-carbaldehydes, which are versatile intermediates for further functionalization. nih.gov Furthermore, modern cross-coupling reactions can be integrated into pyrazole synthesis. For example, a domino reaction can involve the initial formation of a pyrazole ring via cyclization, followed by an in-situ Ullmann coupling with an aryl halide to install a substituent at the N1 position. nih.govbeilstein-journals.org

[3+2] Cycloaddition Reactions for Pyrazole Ring Formation

The [3+2] cycloaddition, also known as a 1,3-dipolar cycloaddition, is a powerful and convergent method for constructing five-membered heterocyclic rings, including pyrazoles. rsc.org This reaction involves a 1,3-dipole reacting with a dipolarophile, typically an alkene or alkyne, to form the pyrazole core in a single step. nih.gov

Utility of Nitrilimines and Diazo Compounds in Pyrazole Synthesis

Diazo compounds are among the most common 1,3-dipoles used for pyrazole synthesis. rsc.org They readily react with alkynes to form the pyrazole ring. researchgate.net The synthesis of a 3-ethyl-substituted pyrazole, for instance, could be achieved through the reaction of diazoethane (B72472) with an appropriate alkyne. The subsequent N-alkylation of the resulting NH-pyrazole with an ethylating agent would yield the 1,3-diethyl derivative. The reaction of diazo compounds with alkenes bearing a leaving group can also lead to pyrazoles after an elimination step. bohrium.com

Nitrilimines are another highly useful class of 1,3-dipoles for pyrazole synthesis. nih.gov They are typically generated in situ from hydrazonoyl halides via dehydrohalogenation with a base. acs.orgthieme-connect.com The cycloaddition of a nitrilimine with an alkyne provides a direct route to tetrasubstituted pyrazoles. researchgate.net To synthesize this compound directly, one could employ a [3+2] cycloaddition between an N-ethyl-C-ethylnitrilimine and acetylene (B1199291). The use of alkyne surrogates, such as substituted bromoalkenes, can also be effective, leading to pyrazoles after cycloaddition and subsequent elimination of HBr. nih.gov

Regioselective Considerations in Cycloaddition Pathways

A critical aspect of [3+2] cycloaddition reactions with unsymmetrical alkynes and dipoles is regioselectivity. organic-chemistry.org The orientation of the dipole relative to the dipolarophile determines which of the two possible regioisomers is formed. This outcome is governed by a combination of steric and electronic factors, often explained by frontier molecular orbital (FMO) theory. acs.org

In the reaction of diazo compounds with alkynes, electron-withdrawing groups on the alkyne generally direct the carbon atom of the diazo compound to attack the β-carbon of the alkyne. Conversely, electron-donating groups favor the opposite orientation. This allows for predictable control over the substitution pattern of the resulting pyrazole. researchgate.net

Similarly, the regioselectivity of nitrilimine cycloadditions is influenced by the substituents on both the dipole and the dipolarophile. thieme-connect.comnih.gov The reaction's regiochemistry can be highly selective, often yielding a single isomeric product under optimized conditions. rsc.org The introduction of certain catalysts or additives, such as silver salts, has also been shown to significantly improve or even reverse the regioselectivity of Huisgen cycloadditions, providing a powerful tool for accessing novel, fully substituted pyrazoles that might be otherwise difficult to synthesize. acs.org

Table 3: Regioselectivity in [3+2] Cycloaddition for Pyrazole Synthesis

1,3-Dipole Dipolarophile General Outcome Reference
Diazoalkane Terminal Alkyne (with EWG*) Favors formation of 3-carboxy/acyl pyrazole researchgate.net
Nitrilimine α-Bromocinnamaldehyde (Alkyne surrogate) Single regioisomer of a 1,3,4,5-tetrasubstituted pyrazole nih.gov
Tosylhydrazone (forms diazo in situ) Nitroalkene Highly regioselective formation of 3,4-diaryl-1H-pyrazoles rsc.org
Hydrazonoyl Chloride (forms nitrilimine) δ-Acetoxy allenoates (with Ag₂O) High regioselectivity for fully substituted pyrazoles acs.org

\EWG = Electron-Withdrawing Group*

Green Chemistry Principles in Pyrazole Synthesis

Green chemistry aims to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. researchgate.net For the synthesis of pyrazoles, this has led to the adoption of several innovative techniques that are more environmentally benign than traditional methods. These approaches focus on alternative energy sources, waste minimization, and the use of non-toxic solvents and catalysts. researchgate.netthieme-connect.com

Solvent-Free Reaction Conditions

Performing reactions without a solvent, or under solvent-free conditions, is a cornerstone of green chemistry, as it eliminates a major source of chemical waste. tandfonline.com For pyrazole synthesis, this approach has been successfully implemented, often in conjunction with other green techniques like microwave irradiation. researchgate.netnih.gov

One notable method involves the reaction of 1,3-dicarbonyl compounds with hydrazides in the presence of a commercially available organic ionic salt, tetrabutylammonium (B224687) bromide, at room temperature. tandfonline.com This solvent-free approach offers an inexpensive and environmentally friendly route to a series of pyrazole derivatives, with reported product yields ranging from 75–86%. tandfonline.com Another example is an iodine-mediated cascade strategy for synthesizing amino pyrazole thioether derivatives, which proceeds in the absence of both metals and solvents. acs.org This multicomponent reaction is economically feasible and environmentally benign. acs.org Grinding techniques, such as using a ball mill, have also been employed for the eco-friendly synthesis of N-acyl pyrazoles from carbohydrazide (B1668358) derivatives and 1,3-diketones, sometimes with a catalytic amount of sulfuric acid. nih.gov

ReactantsCatalyst/ConditionsYieldReference
1,3-Dicarbonyl compounds, HydrazidesTetrabutylammonium bromide, Room Temp75-86% tandfonline.com
Phenylhydrazine, Benzenethiol, AminonitrilesIodineGood-to-excellent acs.org
Carbohydrazides, 1,3-DiketonesBall mill, H₂SO₄ (catalytic)Not specified nih.gov
α,β-Unsaturated carbonyl tosylhydrazonesBase, MicrowaveHigh nih.gov

Aqueous Micellar Catalysis

Aqueous micellar catalysis has emerged as a powerful green technology that enables organic reactions to be conducted in water, the most sustainable solvent. nih.gov Micelles, which are self-assembled nanoparticles of surfactants in water, can act as nanoreactors, solubilizing non-polar organic reactants in their hydrophobic cores while the reaction proceeds in an aqueous medium. nih.govmdpi.com

This technique has been effectively applied to the one-pot synthesis of pyrazoles through Palladium-catalyzed aminations followed by cyclizations. acs.orgfigshare.com This method is noted for its efficiency with low palladium loadings, use of a more stable hydrazine source, greater atom economy, and reduced reaction temperatures, all contributing to an environmentally responsible process. acs.orgfigshare.com The use of "designer" surfactants, such as TPGS-750-M and PS-750-M, has been shown to be particularly effective, even for reactions traditionally considered water-sensitive. nih.govrsc.org The micelles can protect water-sensitive intermediates and enhance reaction rates due to the high concentration of reactants within the micellar core. nih.govrsc.org

Reaction TypeCatalyst SystemSurfactantKey AdvantagesReference
Pd-catalyzed amination/cyclizationLow loading PalladiumNot specifiedAtom economy, reduced temperature acs.orgfigshare.com
Pd-catalyzed sp2-sp3 couplings[t-BuXPhosPd(allyl)]OTfPS-750-MReplaces hazardous solvents (e.g., dioxane) rsc.org
α-arylation of nitrilesUltrasmall Pd nanoparticlesTPGS-750-MProtects water-sensitive intermediates nih.gov

Microwave-Assisted Synthesis Enhancements

Microwave-assisted organic synthesis has become a widely adopted green chemistry technique due to its ability to dramatically reduce reaction times, increase product yields, and enhance reaction selectivity compared to conventional heating methods. nih.govrsc.orgdergipark.org.tr The direct interaction of microwave irradiation with polar molecules results in rapid and uniform heating, which accelerates reaction rates. researchgate.net

In pyrazole synthesis, microwave irradiation has been successfully used in various reaction schemes. For instance, the 1,3-dipolar cycloaddition of diazo compounds to alkynes proceeds efficiently under solvent-free microwave conditions to afford pyrazoles in high yields, often without the need for purification. researchgate.net Another approach involves the cyclocondensation of α,β-unsaturated ketones with hydrazines. nih.gov For example, a "one-pot" synthesis of 3,5-disubstituted-1H-pyrazoles from the corresponding carbonyl precursors via in situ generated tosylhydrazones has been achieved in short reaction times and high yields under microwave irradiation. nih.gov This method highlights the green features of the process by simplifying the synthetic procedure. nih.gov Microwave-assisted synthesis has also been applied to the ring-opening of epoxides with pyrazoles under solvent-free conditions, generating products with competitive yields in just one minute. nih.gov

Reaction TypeConditionsReaction TimeYieldReference
Cyclocondensation of 4-alkoxy-1,1,1-trifluoro-3-alken-2-ones with hydrazinesSolvent-free, MicrowaveShorter than conventionalBetter than conventional researchgate.net
1,3-Dipolar cycloaddition of diazo compounds to alkynesSolvent-free, MicrowaveNot specifiedHigh researchgate.net
"One-pot" synthesis from carbonyl precursors via tosylhydrazonesSolvent-free, MicrowaveShortHigh nih.gov
Epoxide ring-opening with pyrazolesSolvent-free, Microwave (120 °C)1 minute73% (for one example) nih.gov
Synthesis of 1-aroyl-3,5-dimethyl-1H-pyrazolesMicrowaveNot specifiedNot specified rsc.org

Water Microdroplet Mediated Synthesis

A recent and highly innovative green approach to pyrazole synthesis involves the use of water microdroplets. Reactions conducted in microdroplets can be accelerated by orders of magnitude compared to their bulk-phase counterparts. researchgate.net This acceleration is attributed to the unique environment at the air-water interface of the microdroplets, where phenomena such as partial solvation and high surface acidity can drive reactions within milliseconds without the need for catalysts or external heating. acs.orgacs.org

The synthesis of pyrazoles from 1,3-diketones and hydrazine has been demonstrated using electrically charged water microdroplets. acs.org This method is fast, efficient, and sustainable, avoiding hazardous reagents and minimizing waste. acs.org Online mass spectrometric monitoring of the reaction provides insights into the mechanism, suggesting that the dehydration step occurs at the droplet interface. acs.org This technique has been used to synthesize various substituted pyrazoles with moderate to excellent conversion ratios. acs.org Furthermore, the process is scalable, with one study reporting a production rate of 0.81 mg/min. acs.orgacs.org The inherent acidity of the microdroplet surfaces is proposed to catalyze the dehydration reaction, offering a powerful alternative to traditional methods that often require metal or acid catalysts and organic solvents. acs.org

ReactantsKey FeaturesTime ScaleScalabilityReference
1,3-Diketones, HydrazineCatalyst- and acid-free, Interfacial reactionMilliseconds0.81 mg/min acs.orgacs.org
Ethyl acetoacetate, Hydrazine monohydrateGreen (water solvent), Ambient conditionsMillisecondsScaled-up version demonstrated acs.orgpradeepresearch.org

Flow Chemistry Applications in Pyrazole Synthesis

Flow chemistry, or continuous flow processing, involves performing chemical reactions in a continuously flowing stream within a network of tubes or microreactors. mdpi.com This technology offers significant advantages over traditional batch processing, including enhanced control over reaction parameters (temperature, pressure, time), improved safety, increased reproducibility, and superior scalability. galchimia.comresearchgate.net

Continuous Flow Processes for Pyrazole Formation

The synthesis of pyrazoles is well-suited for flow chemistry, which allows for the safe handling of potentially hazardous intermediates and reagents at elevated temperatures and pressures. nih.govmit.edu A variety of pyrazole derivatives have been synthesized using continuous flow systems.

One approach involves a two-step process where an acetophenone (B1666503) is first condensed with dimethylformamide dimethyl acetal (B89532) (DMF-DMA) to form an enaminone intermediate, which then undergoes a second condensation with hydrazine to yield the pyrazole. galchimia.com This entire process can be performed in a continuous flow setup, leading to a high-yielding method applicable to a wide range of substrates. galchimia.com Another strategy employs a sequential copper-mediated alkyne homocoupling followed by a Cope-type hydroamination of the resulting 1,3-diynes with hydrazine, providing direct access to 3,5-disubstituted pyrazoles without isolating any intermediates. rsc.org

Flow chemistry also enables the development of modular, "assembly line" syntheses. For instance, a rapid and modular continuous flow synthesis of highly functionalized fluorinated pyrazoles has been developed. nih.govmit.edu This process involves the formation of diazoalkanes and subsequent [3+2] cycloaddition in sequential reactor coils. The resulting pyrazole core can then be modified in downstream modules, allowing for the rapid generation of molecular diversity. nih.gov This method not only allows for the safe handling of diazoalkanes at high temperatures but also eliminates the need for catalysts in certain cycloaddition steps. nih.govmit.edu

Synthetic StrategyFlow System DetailsKey AdvantagesReference
Two-stage synthesis from acetophenonesSteel coil (170°C) followed by glass mixer-chip (150°C)High yields, wide substrate scope galchimia.com
Sequential alkyne homocoupling and hydroaminationCopper-mediatedNo isolation of intermediates rsc.org
Modular synthesis of fluorinated pyrazolesSequential reactor coils for different reaction modulesSafe handling of diazoalkanes, catalyst-free cycloaddition nih.govmit.edu
Cycloaddition of sydnones and terminal alkynesPre-packed cartridges with silica-supported copper catalystScalable to produce useful amounts of product rsc.org

Efficiency and Scalability Advantages in Flow Systems

The transition from traditional batch synthesis to continuous flow chemistry offers significant advantages in terms of efficiency, safety, and scalability for the synthesis of pyrazoles, including this compound. mdpi.comgalchimia.com Flow chemistry involves the continuous pumping of reagents through a reactor, where they mix and react under precisely controlled conditions. This methodology has been successfully applied to various pyrazole syntheses, demonstrating marked improvements over conventional batch processes. rsc.orgrsc.org

One of the primary advantages of flow systems is the enhanced heat and mass transfer due to the high surface-area-to-volume ratio in microreactors or packed-bed reactors. nih.gov This allows for rapid and precise temperature control, which is crucial for managing exothermic reactions and improving reaction selectivity. For instance, the cyclocondensation reaction for pyrazole synthesis can be significantly accelerated in a flow reactor, leading to drastically reduced reaction times compared to batch methods. mdpi.com

The improved safety profile of flow chemistry is another compelling benefit. The small internal volume of flow reactors minimizes the amount of hazardous reagents and intermediates present at any given time, thereby reducing the risk of runaway reactions or explosions, which can be a concern when handling energetic materials like diazo compounds in 1,3-dipolar cycloadditions. nih.gov This inherent safety feature makes flow chemistry particularly attractive for scaling up the production of pyrazoles.

Furthermore, flow systems offer straightforward scalability. Increasing the production output can often be achieved by simply running the flow reactor for a longer duration or by "numbering-up," which involves using multiple reactors in parallel. researchgate.net This is a more predictable and often more efficient approach to scaling up than the complex process of transitioning a batch reaction from a laboratory flask to a large-scale industrial reactor.

The following table summarizes the key advantages of employing flow systems for the synthesis of pyrazoles, with data extrapolated from studies on related substituted pyrazoles.

Parameter Batch Synthesis Flow Synthesis Advantage in Flow System
Reaction Time Hours to DaysMinutes to HoursSignificant reduction in reaction time, leading to higher throughput. mdpi.com
Temperature Control Prone to hotspots and temperature gradientsPrecise and uniform temperature controlImproved selectivity, higher yields, and enhanced safety. nih.gov
Mixing Dependent on stirring efficiencyEfficient and rapid mixingEnhanced reaction rates and product homogeneity.
Safety Accumulation of hazardous intermediatesSmall reaction volumes, minimized riskInherently safer process, especially for energetic reactions. nih.gov
Scalability Complex process optimization requiredLinear scalability by time or numbering-upSimplified and more predictable scale-up. researchgate.net
Reproducibility Can vary between batchesHigh consistency and reproducibilityImproved product quality and reliability. galchimia.com

Advanced Reactivity and Functionalization of 1h Pyrazoles

C-H Functionalization of Pyrazole (B372694) Ring Systems

Direct C-H functionalization has emerged as a powerful, atom-economical alternative to traditional cross-coupling reactions, which necessitate pre-functionalized starting materials like halopyrazoles. nih.govrsc.org This approach allows for the direct installation of new functional groups onto the pyrazole core, providing efficient access to a diverse range of derivatives. dntb.gov.ua

Transition-metal catalysis is a cornerstone of modern C-H functionalization. bohrium.com Catalysts based on palladium (Pd), rhodium (Rh), nickel (Ni), and copper (Cu) have been successfully employed to activate the C-H bonds of the pyrazole ring, enabling the formation of new carbon-carbon and carbon-heteroatom bonds. nih.govbohrium.com

For N-alkylpyrazoles such as 1,3-diethyl-1H-pyrazole, these reactions provide a direct pathway to arylated, alkenylated, and alkylated products. Palladium catalysts are particularly common for C-C bond formation. bohrium.com For instance, Pd-catalyzed dehydrogenative Heck reactions have been developed for the C-H alkenylation of N-alkylpyrazoles, although controlling regioselectivity can be a challenge. bohrium.com Similarly, direct C-H alkylation reactions, while less explored, have been achieved using activated alkyl halides under palladium catalysis. bohrium.comresearchgate.net

Table 1: Examples of Transition-Metal-Catalyzed C-H Functionalization of N-Alkyl Pyrazoles

Reaction Type Catalyst/Reagents Position Comments
C-H Alkenylation Pd(OAc)₂ / Ligand / Oxidant C5 Ligand control can be crucial for regioselectivity in N-alkylpyrazoles. bohrium.com
C-H Arylation Pd(II) / Phenanthroline C3/C5 C3 arylation is challenging due to lower reactivity but can be achieved with specific catalyst systems. nih.gov
C-H Alkylation Pd Catalyst / Alkyl Halide C5 Generally requires activated alkyl halides (e.g., allyl, benzyl) and pyrazoles with electron-withdrawing groups at C4. researchgate.net

A primary challenge in the C-H functionalization of pyrazoles is controlling regioselectivity. bohrium.com The pyrazole ring in this compound has three available C-H bonds for functionalization: C3, C4, and C5. Their relative reactivity is governed by a combination of electronic and steric factors.

C5-H Bond: This is generally the most acidic and sterically accessible C-H bond in N-substituted pyrazoles. Consequently, many transition-metal-catalyzed C-H functionalization reactions, such as arylation and alkenylation, show a strong preference for the C5 position. researchgate.net The presence of an electron-withdrawing group at the C4 position can further increase the acidity of the C5-H bond, enhancing its reactivity. researchgate.net

C4-H Bond: This position is the most electron-rich and is the typical site for electrophilic aromatic substitution. However, it is less commonly functionalized via transition-metal-catalyzed C-H activation pathways compared to the C5 position.

C3-H Bond: The C3 position is sterically hindered by the N-ethyl group at the N1 position and is electronically less reactive than the C5 position. Direct C-H functionalization at C3 is considered a formidable challenge. nih.gov However, specialized palladium/phenanthroline catalyst systems have been developed that can achieve C3 arylation, overcoming the inherent lack of reactivity. nih.gov

Transition-metal-catalyzed C-H activation is a versatile tool for forging various new bonds directly on the pyrazole scaffold.

Carbon-Carbon Bonds:

Arylation: Direct arylation connects the pyrazole ring to aryl groups, typically using palladium or copper catalysts with aryl halides or boronic acids as coupling partners. bohrium.com

Alkenylation: The introduction of vinyl groups is often achieved through oxidative (dehydrogenative) Heck reactions, coupling the pyrazole with alkenes. bohrium.com

Alkylation: While less common, direct alkylation with alkyl halides can introduce saturated carbon chains. These reactions often require activated substrates to be effective. researchgate.net

Carbon-Heteroatom Bonds:

C-N Bond Formation: Recent advances include photocatalytic methods for the C-H amination of arenes and heteroarenes, including pyrazoles. acs.org These reactions utilize N-heterocyclic radicals to form C-N bonds, offering a direct route to aminopyrazole derivatives. acs.org

C-O, C-S, and C-B Bonds: While less common than C-C bond formation, methods for the directed C-H oxygenation, thiolation, and borylation of pyrazoles have also been developed, expanding the toolkit for creating functionalized pyrazole building blocks. nih.gov

Directed Functionalization Strategies

Directed C-H functionalization employs a directing group (DG), which is typically attached to the N1 nitrogen, to chelate to the metal catalyst and guide the C-H activation to a specific position, most commonly the ortho C5 position. While the N1-ethyl group in this compound is not a conventional directing group, the intrinsic electronic properties of the pyrazole ring itself can guide reactivity. The lone pair on the pyridine-like N2 nitrogen can coordinate to the metal center, influencing the regiochemical outcome. This inherent directing ability can be exploited, although it often leads to a mixture of products or preferential reaction at the most accessible C5 position. bohrium.com For more precise control, a removable directing group would need to be installed, though this adds steps to the synthetic sequence.

Electrophilic and Nucleophilic Substitution Reactions on the Pyrazole Core

The inherent electronic nature of the pyrazole ring dictates its reactivity towards electrophiles and nucleophiles. The two adjacent nitrogen atoms create distinct regions of electron density, making the C4 position nucleophilic and the C3/C5 positions electrophilic. researchgate.net

Electrophilic Substitution: The C4 position of the pyrazole ring is electron-rich and thus the preferred site for electrophilic aromatic substitution. rrbdavc.org Reactions such as nitration, halogenation, and sulfonation will predominantly occur at this position, provided it is unsubstituted. In this compound, the C4-H is the primary target for electrophiles. For example, bromination with N-bromosuccinimide (NBS) would be expected to yield 4-bromo-1,3-diethyl-1H-pyrazole. encyclopedia.pub

Nucleophilic Substitution: The C3 and C5 positions are electron-deficient due to their proximity to the electronegative nitrogen atoms, making them susceptible to nucleophilic attack. researchgate.net However, direct nucleophilic substitution on an unactivated C-H bond is difficult. These reactions typically require a leaving group (such as a halogen) at the C3 or C5 position. For instance, if 5-chloro-1,3-diethyl-1H-pyrazole were available, it could react with nucleophiles like amines or alkoxides to displace the chloride. Nucleophilic substitution is also facilitated by the presence of strong electron-withdrawing groups on the ring. researchgate.net

Functional Group Interconversions and Derivatization from this compound

Once functional groups are installed on the this compound core, they can be converted into other functionalities to build molecular complexity. These transformations generally follow standard organic chemistry principles, with the pyrazole ring acting as a stable aromatic core.

Reduction of a Nitro Group: A 4-nitro-1,3-diethyl-1H-pyrazole, formed via electrophilic nitration, can be readily reduced to the corresponding 4-amino derivative. Standard reducing agents such as SnCl₂/HCl, H₂/Pd-C, or iron in acetic acid are effective for this transformation. mdpi.com

Derivatization of an Amino Group: The resulting 4-amino-1,3-diethyl-1H-pyrazole is a versatile intermediate. It can be acylated to form amides, alkylated, or converted into a diazonium salt, which can then undergo Sandmeyer-type reactions to introduce a wide variety of substituents (e.g., -OH, -Cl, -Br, -CN).

Modification of Carboxylic Acid Derivatives: If a carboxylate group is present (e.g., ethyl this compound-4-carboxylate), it can be hydrolyzed to the corresponding carboxylic acid. The acid can then be converted to an acid chloride and subsequently to amides, esters, or other acid derivatives. researchgate.net

Table 2: Common Functional Group Interconversions on a Pyrazole Ring

Starting Functional Group Reagents Resulting Functional Group
Nitro (-NO₂) SnCl₂, HCl or H₂, Pd/C Amino (-NH₂)
Carboxylic Acid (-COOH) SOCl₂ then R₂NH Amide (-CONR₂)
Ester (-COOR) 1. LiOH, H₂O 2. H₃O⁺ Carboxylic Acid (-COOH)
Bromo (-Br) n-BuLi, then CO₂ Carboxylic Acid (-COOH)

These interconversions significantly broaden the scope of accessible derivatives starting from a selectively functionalized this compound, enabling the synthesis of complex target molecules.

Rearrangement Reactions Involving Pyrazole Derivatives

The structural integrity of the pyrazole ring is generally robust; however, under specific conditions such as high temperatures, photochemical irradiation, or in the presence of certain reagents, pyrazole derivatives can undergo a variety of rearrangement reactions. These transformations often lead to the formation of isomeric structures or entirely different heterocyclic systems, providing valuable synthetic pathways for novel compounds. The study of these rearrangements offers deep insights into the mechanistic aspects of heterocyclic chemistry. While specific studies on this compound are not extensively documented, the principles governing these reactions can be understood from the behavior of other substituted pyrazoles.

The primary types of rearrangement reactions observed in pyrazole derivatives include thermal rearrangements, photochemical isomerizations, and the Dimroth rearrangement. Each of these processes is characterized by distinct mechanisms and reaction outcomes, which are largely influenced by the nature and position of the substituents on the pyrazole core.

Thermal Rearrangements

Thermal isomerization of N-substituted pyrazoles is a known phenomenon, although it often requires surmounting a significant energy barrier. Theoretical calculations have shown that the activation Gibbs energies for the isomerization of N-alkylpyrazoles can be quite high, in the range of 50-70 kcal mol⁻¹ nih.gov. For instance, the calculated activation Gibbs energy for 1-(2-fluoroethyl)-3-methyl-1H-pyrazole is approximately 68.3 kcal mol⁻¹ nih.gov.

Despite these high activation barriers, thermal rearrangements can be synthetically useful. A notable example is the thermal isomerization of 5-alkyl-1-(tetrahydropyran-2-yl)pyrazoles to their corresponding 3-alkyl-1-(tetrahydropyran-2-yl) isomers. This conversion is driven by the formation of the sterically less hindered product and can be achieved by heating without the need for a catalyst or solvent sci-hub.box. The equilibrium of this reaction favors the 3-alkyl isomer, and the ratio of the isomers is dependent on the size of the alkyl group sci-hub.box.

Another significant thermal rearrangement is the van Alphen–Hüttel rearrangement, which is characteristic of 3H-pyrazoles. When heated, these compounds can undergo migrations of their substituents. For example, 3H-pyrazoles derived from the cycloaddition of diazomethanes to dimethyl acetylenedicarboxylate undergo a 1,5-phenyl migration towards a carbon atom upon heating in a polar solvent, leading to the formation of a 4H-pyrazole researchgate.net. Further heating at higher temperatures can induce successive migrations of other groups researchgate.net.

Reactant Conditions Product(s) Key Findings Reference
5-Alkyl-1-(THP)pyrazoleHeating (catalyst- and solvent-free)3-Alkyl-1-(THP)pyrazoleEquilibrium favors the sterically less hindered 3-alkyl isomer. sci-hub.box
3H-Pyrazoles from diphenyldiazomethane and dimethyl acetylenedicarboxylateHeating in polar solvent (e.g., methanol)4H-PyrazoleInvolves a regioselective 1,5-phenyl migration. researchgate.net
1,3-Diphenylpyrazole500 °C, 10 min1,5-DiphenylpyrazoleReversible reaction with a high activation barrier. nih.gov

Photochemical Rearrangements

Photochemical irradiation provides an alternative pathway for the rearrangement of pyrazole derivatives. These reactions often proceed through excited states and can lead to products that are not accessible through thermal means. One such example is the photochemical transformation of a pyrazole derivative into an imidazole. This type of rearrangement involves significant skeletal reorganization of the heterocyclic ring.

The photoisomerization of other nitrogen-containing heterocycles can also lead to the formation of pyrazoles. For instance, the irradiation of 3,6-diphenylpyridazine N-oxide results in a ring-opening reaction to form a diazo intermediate, which can then undergo ring closure to yield 3-benzoyl-5-phenylpyrazole researchgate.netresearchgate.net. This demonstrates how photochemical energy can be harnessed to construct the pyrazole ring from different heterocyclic precursors.

Reactant Conditions Product(s) Mechanism Reference
3,6-Diphenylpyridazine N-oxidePhotochemical irradiation3-Benzoyl-5-phenylpyrazoleRing opening to a diazo intermediate followed by ring closure. researchgate.netresearchgate.net
Arylhydrazones of 3-benzoyl-5-X-1,2,4-oxadiazolesPhotochemical irradiationCorresponding triazolesPhotochemical version of the Boulton–Katritzky reaction. rsc.org

Dimroth Rearrangement

The Dimroth rearrangement is a well-established reaction in heterocyclic chemistry involving the translocation of two heteroatoms within a ring system, often through a ring-opening and ring-closing sequence wikipedia.orgresearchgate.netrsc.orgnih.gov. While classic examples involve triazoles and pyrimidines, analogous rearrangements are observed in fused pyrazole systems. This rearrangement can be catalyzed by acid or base and is often driven by the formation of a more thermodynamically stable isomer nih.gov.

A typical Dimroth rearrangement involves the interchange of an endocyclic and an exocyclic nitrogen atom wikipedia.org. For instance, certain 1-alkyl-2-iminopyrimidines undergo this type of rearrangement wikipedia.org. In the context of pyrazoles, this rearrangement is more commonly seen in fused systems, such as pyrazolo[3,4-d]pyrimidines. The mechanism generally involves a ring-opening of the pyrimidine (B1678525) ring, followed by rotation and recyclization to furnish the rearranged product.

Reaction Type General Mechanism Driving Force Typical Substrates
Dimroth RearrangementRing-opening, rotation, and ring-closingFormation of a more stable isomer1,2,3-Triazoles, Iminopyrimidines, Fused Pyrazoles

Other Rearrangements

Unusual rearrangements can also be initiated from highly reactive intermediates. For example, the transient formation of a pyrazole nitrene can lead to a cascade of reactions involving ring-opening and recyclization. In one documented case, this led to a formal C-H acetoxylation and the conversion of an azide to an amine group without the need for external oxidants or reductants mdpi.com.

Mechanistic Investigations of 1,3 Diethyl 1h Pyrazole Transformations

Elucidation of Reaction Pathways for Pyrazole (B372694) Formation

The formation of 1,3-disubstituted pyrazoles, such as 1,3-diethyl-1H-pyrazole, is most commonly achieved through the condensation reaction of a 1,3-dicarbonyl compound with a hydrazine (B178648) derivative. nih.govyoutube.com This process, often referred to as the Knorr pyrazole synthesis, involves a series of steps that have been the subject of mechanistic studies. youtube.comjk-sci.com

The primary pathway for the formation of this compound involves the reaction of 3-methyl-2,4-pentanedione (a β-diketone) with ethylhydrazine (B1196685). The reaction is typically catalyzed by an acid. jk-sci.com The mechanism can be described as follows:

Initial Nucleophilic Attack: The reaction initiates with the nucleophilic attack of one of the nitrogen atoms of ethylhydrazine on one of the carbonyl carbons of the 1,3-dicarbonyl compound. jk-sci.com This step can be influenced by the nature of the substituents on both the hydrazine and the dicarbonyl compound.

Formation of a Hemiaminal Intermediate: This initial attack leads to the formation of a hemiaminal intermediate.

Dehydration to Form a Hydrazone: The hemiaminal intermediate readily undergoes dehydration to form a hydrazone.

Intramolecular Cyclization: The second nitrogen atom of the hydrazine moiety then performs an intramolecular nucleophilic attack on the remaining carbonyl group, leading to a five-membered cyclic intermediate. jk-sci.comresearchgate.net

Final Dehydration and Aromatization: A final dehydration step of the cyclic intermediate results in the formation of the aromatic pyrazole ring. researchgate.net

The regioselectivity of the reaction, which determines the final substitution pattern on the pyrazole ring, is a key aspect of these investigations. The initial nucleophilic attack can occur at either of the two carbonyl groups of the 1,3-dicarbonyl compound, potentially leading to two different regioisomers. researchgate.net The electronic and steric effects of the substituents on the dicarbonyl compound play a significant role in directing this regioselectivity. researchgate.net

Alternative synthetic routes to substituted pyrazoles include 1,3-dipolar cycloaddition reactions and multicomponent reactions. nih.govrsc.orgresearchgate.netrsc.org For instance, the [3+2] cycloaddition of nitrile imines with appropriately substituted alkynes can provide a direct route to the pyrazole core. rsc.org

Characterization of Reactive Intermediates

The elucidation of reaction mechanisms relies heavily on the detection and characterization of transient reactive intermediates. In the context of this compound synthesis, several key intermediates have been proposed and, in some cases, spectroscopically observed.

Pyrazolines (Dihydropyrazoles): Before the final aromatization step, cyclic non-aromatic intermediates known as pyrazolines are formed. researchgate.netias.ac.in These intermediates have been isolated and characterized in some instances, providing strong evidence for the proposed reaction pathway. The oxidation or elimination of a leaving group from the pyrazoline ring leads to the final pyrazole product.

3,5-Dihydroxypyrazolidines: Some studies propose the formation of 3,5-dihydroxypyrazolidine intermediates, particularly when considering the equilibrium between different tautomeric forms of the initial adduct. researchgate.net The dehydration of these intermediates is suggested to be a kinetically controlled step that can influence the final isomer distribution. researchgate.net

Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and mass spectrometry are instrumental in identifying these transient species. Computational studies, including Density Functional Theory (DFT) calculations, have also been employed to model the structures and energies of these intermediates, providing further insight into the reaction mechanism. researchgate.net

Kinetic Studies in Pyrazole Chemistry

Kinetic studies provide quantitative information about the rates of chemical reactions and are essential for understanding the factors that control reaction pathways. For the synthesis of pyrazoles, kinetic investigations have focused on understanding the influence of various parameters on the reaction rate and regioselectivity. researchgate.netiscre28.org

Key findings from kinetic studies of pyrazole formation include:

Reaction Order: The reaction is often found to be first-order with respect to both the 1,3-dicarbonyl compound and the hydrazine. researchgate.net

Influence of pH: The rate of pyrazole formation is significantly influenced by the pH of the reaction medium. researchgate.net Acid catalysis is often employed to accelerate the reaction, particularly the dehydration steps. jk-sci.com However, the rate-determining step can shift as a function of pH. researchgate.net

Substituent Effects: The electronic nature of the substituents on both the hydrazine and the 1,3-dicarbonyl compound has a profound effect on the reaction rate. researchgate.net Electron-withdrawing groups on the phenylhydrazine, for example, have been shown to decrease the reaction rate. researchgate.net

Solvent Effects: The choice of solvent can also impact the reaction kinetics by influencing the solubility of reactants and stabilizing transition states.

Transient flow experimentation techniques coupled with modeling have been utilized to generate time-series kinetic data for the Knorr pyrazole synthesis. iscre28.org This approach allows for the assessment of plausible reaction networks and the development of kinetic models that can describe the influence of key reaction parameters on the product formation rate. iscre28.org

Table 1: Factors Influencing the Kinetics of Pyrazole Formation

FactorObservation
Reactant Concentration The reaction is typically first order in both the 1,3-dicarbonyl compound and hydrazine. researchgate.net
pH The rate-determining step can change with varying pH, with acid catalysis often accelerating the reaction. researchgate.net
Substituent Effects Electron-withdrawing groups on the hydrazine can decrease the reaction rate. researchgate.net
Temperature As with most chemical reactions, an increase in temperature generally leads to an increase in the reaction rate.

Probing Tautomerism and Prototropy in Pyrazole Systems

Tautomerism is a fundamental concept in the chemistry of pyrazoles. For N-unsubstituted pyrazoles, such as those that could be precursors to this compound, annular tautomerism is a key feature. ias.ac.in This involves the migration of a proton between the two nitrogen atoms of the pyrazole ring, leading to two distinct tautomeric forms.

In the case of a 3,5-disubstituted pyrazole, the two tautomers can be chemically distinct if the substituents at the 3 and 5 positions are different. The position of the equilibrium between these tautomers is influenced by several factors:

Nature of Substituents: The electronic properties of the substituents at the C3 and C5 positions play a crucial role in determining the preferred tautomer. nih.gov Electron-donating groups tend to favor the tautomer where the proton is on the adjacent nitrogen, while electron-withdrawing groups may favor the other tautomer.

Solvent Polarity: The polarity of the solvent can influence the tautomeric equilibrium by differentially solvating the two tautomers.

Temperature: The equilibrium is temperature-dependent.

Intra- and Intermolecular Hydrogen Bonding: The formation of hydrogen bonds can stabilize one tautomer over the other. nih.gov

Prototropy, the transfer of a proton, is the underlying process of this tautomerism. The energy barrier for this proton transfer can be studied using dynamic NMR spectroscopy and computational methods. researchgate.net For this compound, where the N1 position is substituted with an ethyl group, annular tautomerism of this type is not possible. However, understanding the tautomeric behavior of the parent NH-pyrazole is crucial for controlling the regioselectivity of its N-alkylation to produce this compound.

Computational and Theoretical Chemistry of 1,3 Diethyl 1h Pyrazole

Density Functional Theory (DFT) Calculations for Structural Elucidation

DFT is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely applied to predict the molecular geometries and electronic properties of organic compounds.

No published data is available that provides the specific optimized bond lengths, bond angles, dihedral angles, or electronic properties (such as dipole moment and polarizability) for 1,3-diethyl-1H-pyrazole as determined by DFT calculations.

The analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) is crucial for understanding a molecule's chemical reactivity and kinetic stability. The energy difference between these orbitals, known as the HOMO-LUMO gap, is a key indicator of molecular stability. Specific values for the HOMO energy, LUMO energy, and the HOMO-LUMO gap for this compound have not been reported in the available literature.

Prediction of Chemical Reactivity and Stability Parameters

DFT calculations are also employed to determine various global and local reactivity descriptors that help predict how a molecule will behave in a chemical reaction.

Parameters such as chemical hardness, electronic chemical potential, global electrophilicity index (ω), and global nucleophilicity index (N) can be derived from HOMO and LUMO energies. These indices are used to quantify the electrophilic and nucleophilic character of a molecule. However, specific calculated values for these reactivity indices for this compound are absent from the scientific literature.

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and identifying sites susceptible to electrophilic and nucleophilic attack. An MEP map for this compound would illustrate the electron-rich (negative potential) and electron-poor (positive potential) regions. This specific information is not available in published research.

Molecular Dynamics (MD) Simulations for Dynamic Behavior

Molecular dynamics simulations are used to study the physical movement of atoms and molecules over time, providing insights into conformational changes and intermolecular interactions. There are no available studies that have performed MD simulations on this compound to analyze its dynamic properties and behavior in different environments.

Conformational Analysis and Intermolecular Interactions

Conformational Analysis

The conformational landscape of this compound is primarily defined by the rotation of the two ethyl groups attached to the pyrazole (B372694) ring at the N1 and C3 positions. The flexibility of these alkyl chains allows the molecule to adopt various spatial arrangements, known as conformers. The relative stability of these conformers is governed by a delicate balance of steric hindrance and torsional strain. libretexts.orgresearchgate.net

Rotation around the N1-C(ethyl) and C3-C(ethyl) single bonds, as well as the internal C-C bonds of the ethyl groups, leads to a complex potential energy surface. It is anticipated that the most stable conformers would be those that minimize the steric repulsion between the ethyl groups and the pyrazole ring, as well as between the two ethyl groups themselves.

Intermolecular Interactions

In the solid state or in solution, molecules of this compound are expected to engage in a variety of non-covalent interactions that dictate their packing and bulk properties. Unlike unsubstituted or N-H containing pyrazoles, this compound cannot act as a traditional hydrogen bond donor via a ring nitrogen. However, it can participate in several other significant intermolecular forces.

The pyrazole ring, being an aromatic π-system, can engage in π-π stacking interactions . These interactions would involve the parallel or offset stacking of the pyrazole rings of adjacent molecules. Furthermore, the electron-rich π-cloud of the pyrazole ring can interact with the partially positive hydrogen atoms of the ethyl groups on neighboring molecules, leading to C-H...π interactions .

The nitrogen atom at the 2-position of the pyrazole ring possesses a lone pair of electrons and can act as a hydrogen bond acceptor. This allows for the formation of weak C-H...N hydrogen bonds , where the hydrogen atoms of the ethyl groups on one molecule interact with the N2 atom of another. Additionally, non-specific van der Waals forces , arising from temporary fluctuations in electron density, will be prevalent due to the presence of the alkyl chains.

A summary of the potential intermolecular interactions for this compound is presented in the table below. The existence and relative strength of these interactions would ultimately determine the crystal packing of the molecule.

Table 1: Potential Intermolecular Interactions in this compound
Interaction TypeDescriptionPotential Interacting Groups
π-π StackingAttractive interaction between the aromatic pyrazole rings of adjacent molecules.Pyrazole ring ↔ Pyrazole ring
C-H...π InteractionsInteraction between the C-H bonds of the ethyl groups and the π-electron cloud of the pyrazole ring.Ethyl C-H ↔ Pyrazole ring
C-H...N Hydrogen BondsWeak hydrogen bonding between the C-H bonds of the ethyl groups and the lone pair of the N2 atom.Ethyl C-H ↔ Pyrazole N2
Van der Waals ForcesGeneral attractive forces arising from temporary dipoles, significant for the alkyl chains.Ethyl groups ↔ Ethyl groups

Quantum Chemical Calculations for Spectroscopic Interpretations (e.g., Vibrational Modes)

Quantum chemical calculations are indispensable tools for interpreting the spectroscopic features of molecules like this compound. academindex.com In particular, methods based on Density Functional Theory (DFT), such as B3LYP, paired with appropriate basis sets (e.g., 6-311+G**), have been shown to provide reliable predictions of vibrational spectra for pyrazole and its derivatives. nih.govnih.gov

These calculations can predict the frequencies and intensities of infrared (IR) and Raman active vibrational modes. The results of these calculations are often used to assign the experimentally observed spectral bands to specific molecular motions. A complete vibrational analysis for this compound would involve the characterization of modes associated with the pyrazole ring and the attached ethyl substituents.

The vibrational modes of the pyrazole core are expected to include:

Ring stretching vibrations: Involving the coupled stretching and contraction of the C-C, C-N, and N-N bonds within the ring.

Ring deformation modes: Including in-plane and out-of-plane bending of the ring.

C-H stretching and bending modes: Associated with the hydrogen atom attached to the C4 carbon of the pyrazole ring.

The ethyl groups introduce a new set of vibrational modes:

C-H stretching vibrations: Both symmetric and asymmetric stretching of the methyl (CH3) and methylene (B1212753) (CH2) groups.

C-H bending vibrations: Including scissoring, wagging, twisting, and rocking motions of the CH2 and CH3 groups.

C-C stretching vibrations: Of the bond connecting the methyl and methylene groups.

Torsional modes: Corresponding to the rotation of the ethyl groups.

While specific calculated frequencies for this compound are not available in the literature, the following table provides an illustrative example of the types of vibrational modes and their typical calculated frequency ranges, based on DFT studies of similar alkyl-substituted pyrazoles.

Table 2: Illustrative Calculated Vibrational Modes for a Dialkyl-Pyrazole Derivative (DFT/B3LYP)
Vibrational ModeTypical Calculated Frequency Range (cm⁻¹)Description
C-H Stretching (Aromatic)3100 - 3200Stretching of the C4-H bond on the pyrazole ring.
C-H Stretching (Aliphatic)2900 - 3050Asymmetric and symmetric stretching of CH3 and CH2 groups.
Pyrazole Ring Stretching1400 - 1600Coupled C=C, C=N, and C-N stretching vibrations in the ring.
CH₂ Scissoring1450 - 1480In-plane bending of the methylene groups.
CH₃ Asymmetric Bending1440 - 1470Asymmetric deformation of the methyl groups.
CH₃ Symmetric Bending (Umbrella)1370 - 1390Symmetric deformation of the methyl groups.
Pyrazole Ring In-Plane Bending1000 - 1300Deformation of the ring structure within its plane.
Pyrazole Ring Out-of-Plane Bending700 - 900Deformation of the ring structure out of its plane.

Disclaimer: The data in Table 2 is illustrative and intended to represent the types of vibrational modes and their approximate frequencies based on computational studies of similar molecules. Specific experimental or theoretical values for this compound may vary.

Coordination Chemistry and Supramolecular Assemblies of 1,3 Diethyl 1h Pyrazole

1,3-diethyl-1H-pyrazole as a Ligand in Metal Complexes

The lone pair of electrons on the sp²-hybridized N2 atom of the pyrazole (B372694) ring allows it to function as an effective ligand for a wide range of metal ions. orientjchem.org In this compound, the presence of two electron-donating ethyl groups enhances the basicity and, consequently, the donor strength of the N2 atom compared to the unsubstituted pyrazole. However, these substituents also introduce steric bulk that influences the coordination environment.

Pyrazole-based ligands are central to the design of coordination compounds due to their robust metal-binding capabilities and stereochemical versatility. researchgate.net The design of chelating ligands often involves incorporating two or more pyrazole units into a single molecular framework, connected by a linker. This allows for the formation of stable, cyclic coordination complexes with a metal ion.

Key principles in the design of such ligands include:

Denticity: The number of donor atoms that can bind to a central metal ion. By linking multiple pyrazole rings, bidentate, tridentate, and polydentate ligands can be created, leading to complexes with varied topologies. researchgate.net

Substituent Effects: The electronic properties of the metal complex can be modified by altering the substituents on the pyrazole ring. The electron-donating nature of the ethyl groups in this compound increases the electron density at the coordinating N2 atom, strengthening the metal-ligand bond.

Steric Hindrance: The size and position of substituents are critical. The ethyl group at the C3 position of this compound is adjacent to the coordinating nitrogen atom, creating steric hindrance that can limit the number of ligands coordinating to a metal center and influence the final geometry of the complex. unicam.it This steric pressure can be exploited to stabilize lower coordination numbers or enforce distorted geometries.

The synthesis of coordination compounds involving pyrazole-based ligands typically follows straightforward procedures. nih.gov A common method is the direct reaction of the pyrazole derivative with a metal salt (such as a halide, nitrate, or perchlorate) in a suitable solvent. For this compound, the reaction would involve the coordination of the neutral ligand to the metal center.

For example, a hypothetical reaction with a metal(II) chloride could yield a complex of the type [M(this compound)nCl2]. The stoichiometry (n) would depend on the metal ion's preferred coordination number and the steric bulk of the ligand.

Characterization of these complexes relies on a combination of spectroscopic and crystallographic techniques:

Infrared (IR) Spectroscopy: Coordination of the pyrazole ligand to a metal ion can be observed by shifts in the vibrational frequencies of the pyrazole ring, particularly the C=N stretching modes. mdpi.com

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR spectroscopy can confirm the coordination of the ligand by observing shifts in the resonances of the pyrazole protons and carbons upon complexation. For certain metals, specialized techniques like 113Cd or 195Pt NMR can provide direct insight into the metal's coordination environment. acs.org

Elemental Analysis: Confirms the empirical formula of the synthesized complex.

Below is a table with representative structural data for a hypothetical tetrahedral complex, [Co(this compound)2Cl2], based on known data for similar pyrazole complexes.

ParameterValue
Bond Lengths
Co–N (pyrazole)~2.05 Å
Co–Cl~2.25 Å
Bond Angles
N–Co–N~105°
Cl–Co–Cl~115°
N–Co–Cl~108°
Note: This data is illustrative and based on typical values for related structures.

The conformation and steric profile of a pyrazole ligand play a crucial role in dictating the coordination geometry of the resulting metal complex. The ethyl groups in this compound, particularly the C3-ethyl group, impose significant steric constraints around the metal center.

This steric bulk can lead to several effects:

Stabilization of Lower Coordination Numbers: The space required by the bulky ligands may prevent the typical number of ligands from binding to the metal, thereby favoring complexes with lower coordination numbers.

Control of Spin State: In transition metal complexes, especially with ions like Fe(II), the ligand-imposed geometry can influence the spin state (high-spin vs. low-spin). A distorted geometry may favor a high-spin state by altering the ligand field splitting energy.

The flexibility of the ethyl groups allows for some conformational freedom, but their presence fundamentally limits how closely ligands can pack around a metal ion, making this compound a moderately bulky ligand in coordination chemistry.

Advanced Spectroscopic Characterization Applied to 1,3 Diethyl 1h Pyrazole Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Elucidation

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, offering precise information about the chemical environment of magnetically active nuclei. For 1,3-diethyl-1H-pyrazole, both ¹H and ¹³C NMR are fundamental in confirming the carbon-hydrogen framework.

The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the protons of the two ethyl groups and the pyrazole (B372694) ring. The ethyl group at the 1-position (N-ethyl) and the ethyl group at the 3-position (C-ethyl) will each show a quartet for the methylene (B1212753) (-CH₂) protons and a triplet for the methyl (-CH₃) protons, arising from spin-spin coupling with their neighboring protons. The chemical shifts of these signals are influenced by their proximity to the pyrazole ring and its nitrogen atoms. The pyrazole ring itself has two protons, at the 4- and 5-positions, which would appear as distinct signals, likely doublets due to coupling with each other.

The ¹³C NMR spectrum provides complementary information by showing signals for each unique carbon atom in the molecule. The spectrum would display resonances for the methyl and methylene carbons of the two ethyl groups, as well as for the three carbon atoms of the pyrazole ring (C3, C4, and C5). The chemical shifts of the pyrazole carbons are characteristic of their position within the heterocyclic ring.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

Functional Group Predicted Chemical Shift (δ, ppm) Multiplicity
N-CH₂ (1-position) ~4.1 Quartet
N-CH₂CH₃ (1-position) ~1.4 Triplet
C-CH₂ (3-position) ~2.7 Quartet
C-CH₂CH₃ (3-position) ~1.3 Triplet
Pyrazole H-4 ~6.2 Doublet
Pyrazole H-5 ~7.3 Doublet
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
Carbon Atom Predicted Chemical Shift (δ, ppm)
N-C H₂ (1-position) ~47
N-CH₂C H₃ (1-position) ~15
C -CH₂ (3-position) ~22
C-CH₂C H₃ (3-position) ~14
Pyrazole C3 ~151
Pyrazole C4 ~105

For a molecule like this compound, which is achiral and exists as a single tautomer due to the N-alkylation, advanced NMR techniques are primarily used for unambiguous signal assignment. Two-dimensional (2D) NMR experiments such as COSY (Correlation Spectroscopy) would confirm the coupling between the methylene and methyl protons within each ethyl group, and potentially between the pyrazole ring protons. HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) experiments would be instrumental in assigning the ¹H and ¹³C signals definitively by correlating protons to their directly attached carbons (HSQC) and to carbons two or three bonds away (HMBC). These techniques are crucial for distinguishing between the two ethyl groups and the different positions on the pyrazole ring. researchgate.net

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis

Vibrational spectroscopy, including both IR and Raman techniques, provides information about the functional groups and molecular vibrations within a molecule. For this compound, these techniques can confirm the presence of the pyrazole ring and the alkyl chains.

The IR spectrum would be expected to show characteristic C-H stretching vibrations for the ethyl groups in the 2800-3000 cm⁻¹ region. The pyrazole ring would exhibit C=N and C=C stretching vibrations in the 1400-1600 cm⁻¹ range. sci-hub.st C-N stretching vibrations would also be present. The out-of-plane bending vibrations of the ring C-H bonds would appear in the lower frequency region.

Raman spectroscopy, which is sensitive to non-polar bonds, would complement the IR data. The C-C stretching of the ethyl groups and the symmetric breathing modes of the pyrazole ring are expected to be prominent in the Raman spectrum. While specific data for this compound is not available, studies on similar molecules like 3,5-dimethylpyrazole (B48361) show characteristic ring deformation and stretching modes. nih.gov

Table 3: Predicted IR and Raman Active Vibrational Modes for this compound

Vibrational Mode Predicted Wavenumber (cm⁻¹) Technique
C-H stretching (ethyl) 2800-3000 IR, Raman
C=N stretching (pyrazole) 1450-1550 IR, Raman
C=C stretching (pyrazole) 1400-1500 IR, Raman
C-H bending (ethyl) 1370-1470 IR, Raman

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information from its fragmentation pattern. For this compound (C₇H₁₂N₂), the molecular ion peak ([M]⁺) in a high-resolution mass spectrum would confirm its molecular formula with a precise mass.

The fragmentation of pyrazoles in the mass spectrometer is influenced by the substituents on the ring. asianpubs.org For this compound, common fragmentation pathways would likely involve the loss of the ethyl groups. Alpha-cleavage next to the nitrogen atom of the N-ethyl group is a probable fragmentation route. Loss of a methyl radical (•CH₃) from either ethyl group to form a stable cation is also expected. The pyrazole ring itself can undergo cleavage, often involving the loss of nitrogen as N₂ or the expulsion of a nitrile species (RCN).

X-ray Diffraction (XRD) for Solid-State Molecular Structures and Crystal Packing

X-ray diffraction on a single crystal is the definitive method for determining the three-dimensional molecular structure in the solid state. If this compound can be crystallized, XRD would provide precise bond lengths, bond angles, and torsion angles. This data would confirm the planarity of the pyrazole ring and the geometry of the ethyl substituents.

Furthermore, XRD analysis reveals how the molecules pack in the crystal lattice, providing insights into intermolecular interactions such as van der Waals forces and potential weak C-H···N hydrogen bonds. While no crystal structure for this compound has been reported in the searched literature, related pyrazole derivatives have been shown to crystallize in common space groups like monoclinic P2₁/c or triclinic P-1. mdpi.comresearchgate.net

UV-Visible (UV-Vis) Spectroscopy for Electronic Absorption Characteristics

UV-Visible spectroscopy provides information about the electronic transitions within a molecule. The pyrazole ring is an aromatic system, and as such, this compound is expected to exhibit absorption bands in the UV region corresponding to π → π* transitions. The exact position and intensity of these absorption maxima (λ_max) are influenced by the substituents on the ring. The ethyl groups are expected to have a minor effect on the absorption spectrum compared to more chromophoric substituents. Based on data for other pyrazole derivatives, the primary absorption bands for this compound would likely be observed in the 210-240 nm range. nih.govchemicalbook.comcardiff.ac.uk

1,3 Diethyl 1h Pyrazole As a Versatile Synthetic Building Block

Precursor in the Synthesis of More Complex Pyrazole (B372694) Derivatives

The 1,3-diethyl-1H-pyrazole scaffold serves as a foundational structure that can be elaborated into more complex derivatives through functionalization of the pyrazole ring. The electronic properties of the ring, influenced by the two nitrogen atoms, direct electrophilic substitution reactions preferentially to the C4 position, which is the most electron-rich and sterically accessible site.

Key transformations would involve introducing functional groups at the C4 and C5 positions, which can then be used for further synthetic manipulations. A common and highly effective method for introducing a reactive functional group is the Vilsmeier-Haack reaction. This reaction uses a mixture of phosphorus oxychloride (POCl₃) and a substituted formamide (B127407) like N,N-dimethylformamide (DMF) to install a formyl group (-CHO) onto the ring, typically at the C4 position. nih.gov This aldehyde can then serve as a handle for a wide array of subsequent reactions, including oxidations, reductions, and condensations.

Another fundamental approach is the metalation of the pyrazole ring, followed by quenching with an electrophile. Directed ortho-metalation is less applicable here, but direct deprotonation at the C5 position using a strong base like n-butyllithium (n-BuLi) is feasible, leading to a lithiated intermediate. This intermediate can react with various electrophiles to introduce a wide range of substituents at the C5 position, significantly increasing the molecular complexity.

Table 1: Potential Functionalization Reactions of this compound

Reaction Type Reagents Position of Substitution Expected Product
Vilsmeier-Haack Formylation POCl₃, DMF C4 This compound-4-carbaldehyde
Nitration HNO₃/H₂SO₄ C4 1,3-diethyl-4-nitro-1H-pyrazole
Halogenation N-Bromosuccinimide (NBS) C4 4-bromo-1,3-diethyl-1H-pyrazole

| Metalation-Alkylation | 1. n-BuLi 2. CH₃I | C5 | 1,3-diethyl-5-methyl-1H-pyrazole |

These initial functionalized products are themselves valuable building blocks for creating libraries of pyrazole-containing compounds with diverse properties.

Role in Heterocyclic Annulation and Fused Ring Systems

One of the most significant applications of pyrazole derivatives in synthetic chemistry is their use as precursors for the construction of fused heterocyclic systems. Pyrazolo[3,4-d]pyrimidines, for instance, are an important class of compounds that are structurally analogous to purines and often exhibit significant biological activities. nih.govderpharmachemica.com

The synthesis of such fused systems from this compound would require a multi-step approach to first install appropriate functional groups onto the pyrazole ring that can participate in a subsequent cyclization reaction. A common strategy involves creating an ortho-amino-carbonitrile or ortho-amino-ester functionality.

For example, starting with this compound, one could envision the following synthetic pathway:

Nitration at the C4 position to yield 1,3-diethyl-4-nitro-1H-pyrazole.

Introduction of a cyano group at the C5 position via a nucleophilic substitution reaction if a suitable leaving group is present, or through more complex transformations.

Reduction of the nitro group at C4 to an amino group (-NH₂).

The resulting 4-amino-1,3-diethyl-1H-pyrazole-5-carbonitrile is a classic precursor for building a fused pyrimidine (B1678525) ring. nih.gov Treatment of this intermediate with reagents like formamide or formic acid would lead to the formation of a 1,3-diethyl-1H-pyrazolo[3,4-d]pyrimidine core. The general strategy involves the cyclocondensation of 5-aminopyrazoles with reagents containing a 1,3-dielectrophilic center. nanobioletters.commdpi.com

Table 2: Representative Synthesis of a Fused Pyrazolo[3,4-d]pyrimidine System

Step Starting Material Reagents and Conditions Intermediate/Product Purpose
1 This compound HNO₃/H₂SO₄ 1,3-diethyl-4-nitro-1H-pyrazole C4-Functionalization
2 1,3-diethyl-4-nitro-1H-pyrazole SnCl₂/HCl or H₂, Pd/C 4-amino-1,3-diethyl-1H-pyrazole Formation of Amino Group
3 4-amino-1,3-diethyl-1H-pyrazole Diethyl ethoxymethylenemalonate Diethyl 2-(((1,3-diethyl-1H-pyrazol-4-yl)amino)methylene)malonate Introduction of Pyrimidine Precursor

| 4 | Product from Step 3 | Heat (thermal cyclization) | Ethyl 1,3-diethyl-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidine-6-carboxylate | Annulation/Ring Closure |

Application in Multicomponent Reactions (MCRs) for Diverse Scaffolds

Multicomponent reactions (MCRs) are powerful tools in organic synthesis that allow for the construction of complex molecules in a single step from three or more starting materials, offering high atom economy and operational simplicity. nih.govnih.gov While the this compound ring itself is not typically a reactive component in common MCRs, it can serve as the precursor to key intermediates that are widely used in such reactions.

A prominent example is the synthesis of pyrano[2,3-c]pyrazoles, which is often achieved through a four-component reaction involving a hydrazine (B178648), a β-ketoester, an aldehyde, and malononitrile. nih.gov In this context, this compound could be converted into a reactive pyrazolone (B3327878) intermediate. For instance, 1-ethyl-3-ethyl-1H-pyrazol-5(4H)-one could be synthesized and then utilized as the pyrazole component in an MCR.

The reaction typically proceeds through an initial Knoevenagel condensation between the aldehyde and malononitrile, followed by a Michael addition of the pyrazolone. Subsequent cyclization and dehydration yield the final pyrano[2,3-c]pyrazole scaffold. The diversity of the final products can be easily achieved by varying the aldehyde component.

Table 3: Hypothetical MCR Application via a Pyrazolone Derivative

Reactant 1 Reactant 2 Reactant 3 Reactant 4 Catalyst Resulting Scaffold
Hydrazine Hydrate Ethyl 3-oxopentanoate Aromatic Aldehyde (Ar-CHO) Malononitrile Piperidine 6-Amino-3-ethyl-4-(Aryl)-1-substituted-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile

This demonstrates that while not a direct participant, this compound is a valuable starting material for accessing the reactive intermediates necessary for powerful synthetic strategies like MCRs.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 1,3-diethyl-1H-pyrazole, and how do reaction conditions influence yield and purity?

  • Methodological Answer : The compound is typically synthesized via cyclocondensation of 1,3-diketones with hydrazines. For example, sydnone derivatives (e.g., 3-arylsydnones) reacting with dihalo-alkenes under optimized conditions (e.g., DMF as solvent, 80–100°C) can yield 1,3-diarylpyrazoles with halogen substituents . Claisen-Schmidt condensation is another approach, where aldehydes and ketones are condensed in the presence of acid/base catalysts . Key variables include solvent polarity, temperature, and catalyst choice (e.g., K₂CO₃ for deprotonation). Purity is assessed via HPLC or GC-MS, with yields ranging from 60–85% depending on substituent steric effects .

Q. How can spectroscopic techniques (NMR, IR, MS) distinguish this compound from its structural analogs?

  • Methodological Answer :

  • ¹H NMR : The pyrazole ring protons (H-4 and H-5) appear as doublets in the δ 6.5–7.5 ppm range. Ethyl groups at N-1 and C-3 show characteristic triplet (CH₂) and quartet (CH₃) signals at δ 1.2–1.5 and δ 4.0–4.5 ppm, respectively .
  • IR : Stretching vibrations for C=N (1550–1600 cm⁻¹) and N-H (3200–3300 cm⁻¹) confirm the pyrazole core .
  • Mass Spectrometry : The molecular ion peak [M⁺] corresponds to m/z 152 (C₇H₁₂N₂), with fragmentation patterns showing loss of ethyl groups (m/z 124) .

Q. What safety precautions are critical when handling this compound in laboratory settings?

  • Methodological Answer : Use PPE (gloves, goggles) to avoid dermal/ocular exposure. Work in a fume hood due to potential volatility. Storage conditions: inert atmosphere (N₂/Ar) at 2–8°C to prevent degradation. Toxicity data suggest moderate hazards (H303+H313+H333: harmful if swallowed, in contact with skin, or inhaled). Neutralize spills with sodium bicarbonate .

Advanced Research Questions

Q. How can single-crystal X-ray diffraction (SCXRD) resolve ambiguities in the structural configuration of this compound derivatives?

  • Methodological Answer : SCXRD using SHELXL software provides precise bond lengths and angles. For example, the N1–C2 bond length (typically 1.34 Å) and dihedral angles between substituents confirm regioselectivity. Data collection at 100 K with Mo-Kα radiation (λ = 0.71073 Å) minimizes thermal motion artifacts. Refinement parameters (R < 0.05) ensure accuracy .

Q. What computational methods (e.g., DFT) predict the reactivity and electronic properties of this compound?

  • Methodological Answer : Density Functional Theory (DFT) at the B3LYP/6-311+G(d,p) level calculates frontier molecular orbitals (HOMO-LUMO gaps ≈ 5.2 eV), indicating nucleophilic attack at C-4. Solvent effects (PCM model) and Mulliken charges reveal electron-withdrawing/donating substituent impacts on reactivity . MD simulations assess conformational stability in biological matrices .

Q. How do substituent variations at N-1 and C-3 positions affect biological activity (e.g., antimicrobial or anti-inflammatory)?

  • Methodological Answer :

  • Antimicrobial Assays : MIC values against S. aureus and E. coli are tested via broth microdilution. Ethyl groups enhance lipophilicity, improving membrane penetration (MIC = 8–32 µg/mL) .
  • Anti-inflammatory Screening : COX-2 inhibition assays (IC₅₀) show that bulky substituents at C-3 reduce activity due to steric hindrance, while electron-withdrawing groups (e.g., halogens) increase potency (IC₅₀ = 0.8–2.5 µM) .

Q. What strategies resolve contradictions in reported biological data for this compound analogs?

  • Methodological Answer :

  • Meta-Analysis : Compare datasets using standardized protocols (e.g., CLSI guidelines for antimicrobial tests) .
  • Structure-Activity Relationship (SAR) : Evaluate substituent electronic (Hammett σ) and steric (Taft Es) parameters. For example, para-substituted aryl groups at C-3 correlate with improved activity .
  • Reproducibility Checks : Validate results across multiple cell lines (e.g., HEK293 vs. RAW264.7) to rule out cell-specific effects .

Methodological Tables

Table 1 : Optimized Reaction Conditions for this compound Synthesis

ReactantsSolventCatalystTemp (°C)Yield (%)Purity (%)Reference
Sydnone + Dihalo-alkeneDMFK₂CO₃807898
Aldehyde + HydrazineEtOHH₂SO₄706595

Table 2 : Biological Activity of Selected Derivatives

Substituent (N-1/C-3)MIC (µg/mL)COX-2 IC₅₀ (µM)LogP
Ethyl/Ethyl161.22.8
Ethyl/Cl80.93.1

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